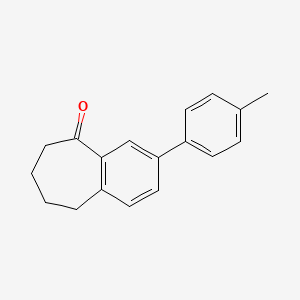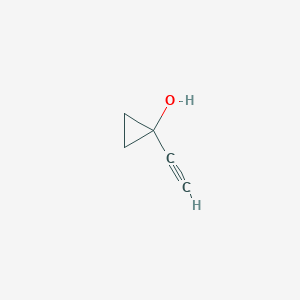
2-(Prop-1-en-2-yl)benzaldehyde
Overview
Description
2-(Prop-1-en-2-yl)benzaldehyde, also known as 2-allylbenzaldehyde, is an organic compound with the molecular formula C10H10O. It is a benzaldehyde derivative where the aldehyde group is substituted with a prop-1-en-2-yl group at the ortho position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Prop-1-en-2-yl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of 2-(prop-1-en-2-yl)toluene using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize environmental impact. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rate and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Prop-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(prop-1-en-2-yl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield 2-(prop-1-en-2-yl)benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: 2-(prop-1-en-2-yl)benzoic acid.
Reduction: 2-(prop-1-en-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Prop-1-en-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research has explored its potential as a building block for the synthesis of therapeutic agents with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Prop-1-en-2-yl)benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: The parent compound, which lacks the prop-1-en-2-yl group.
2-Methylbenzaldehyde: A similar compound with a methyl group instead of the prop-1-en-2-yl group.
2-(Prop-2-en-1-yl)benzaldehyde: A positional isomer where the prop-2-en-1-yl group is attached at the ortho position.
Uniqueness: The presence of the prop-1-en-2-yl group in this compound imparts unique chemical reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
2-prop-1-en-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDYSHCNKJGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494860 | |
| Record name | 2-(Prop-1-en-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23417-79-0 | |
| Record name | 2-(Prop-1-en-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(3R)-1-benzylpyrrolidin-3-yl]methanamine](/img/structure/B3049995.png)


